N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a fluorobenzoyl group, and a methylphenoxyacetamide moiety, making it a complex molecule with diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions to form the benzofuran ring. The fluorobenzoyl group is then introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methylphenoxyacetamide moiety is attached through a nucleophilic substitution reaction using 2-methylphenol and chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran core and fluorobenzoyl group allow it to bind to active sites of enzymes, inhibiting their activity. Additionally, the methylphenoxyacetamide moiety may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18FNO4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H18FNO4/c1-15-6-2-4-8-19(15)29-14-21(27)26-22-18-7-3-5-9-20(18)30-24(22)23(28)16-10-12-17(25)13-11-16/h2-13H,14H2,1H3,(H,26,27) |
InChI Key |
LRVXTLJEEYNHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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